4-bromo-3-(methoxymethyl)benzaldehyde
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Overview
Description
4-Bromo-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.071 g/mol . It is a derivative of benzaldehyde, featuring a bromine atom at the 4-position and a methoxymethyl group at the 3-position on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-(methoxymethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: 4-bromo-3-(methoxymethyl)benzoic acid.
Reduction: 4-bromo-3-(methoxymethyl)benzyl alcohol.
Scientific Research Applications
4-Bromo-3-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for potential pharmacological properties and as a building block in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-(methoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can undergo substitution reactions, while the aldehyde group can participate in oxidation-reduction processes. The methoxymethyl group can influence the compound’s reactivity and stability by providing electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzaldehyde: Similar structure but lacks the methoxymethyl group.
3-Bromo-4-methylbenzaldehyde: The positions of the bromine and methyl groups are reversed.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methoxymethyl group.
Uniqueness
4-Bromo-3-(methoxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-3-(methoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKKVVCYUVYOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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